(S)-Methyl 2-aminooctanoate hydrochloride (S)-Methyl 2-aminooctanoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13592426
InChI: InChI=1S/C9H19NO2.ClH/c1-3-4-5-6-7-8(10)9(11)12-2;/h8H,3-7,10H2,1-2H3;1H/t8-;/m0./s1
SMILES: CCCCCCC(C(=O)OC)N.Cl
Molecular Formula: C9H20ClNO2
Molecular Weight: 209.71 g/mol

(S)-Methyl 2-aminooctanoate hydrochloride

CAS No.:

Cat. No.: VC13592426

Molecular Formula: C9H20ClNO2

Molecular Weight: 209.71 g/mol

* For research use only. Not for human or veterinary use.

(S)-Methyl 2-aminooctanoate hydrochloride -

Specification

Molecular Formula C9H20ClNO2
Molecular Weight 209.71 g/mol
IUPAC Name methyl (2S)-2-aminooctanoate;hydrochloride
Standard InChI InChI=1S/C9H19NO2.ClH/c1-3-4-5-6-7-8(10)9(11)12-2;/h8H,3-7,10H2,1-2H3;1H/t8-;/m0./s1
Standard InChI Key DILACJJQGKYVOY-QRPNPIFTSA-N
Isomeric SMILES CCCCCC[C@@H](C(=O)OC)N.Cl
SMILES CCCCCCC(C(=O)OC)N.Cl
Canonical SMILES CCCCCCC(C(=O)OC)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl (2S)-2-aminohexanoate hydrochloride, reflects its esterified carboxylic acid group, primary amine functionality, and hydrochloride counterion. The chiral center at the second carbon atom governs its stereochemical interactions, which are critical for biological activity . Key structural identifiers include:

Table 1: Structural and Spectroscopic Data

PropertyValueSource
Molecular FormulaC₉H₂₀ClNO₂
Molecular Weight209.71 g/mol
IUPAC Namemethyl (2S)-2-aminohexanoate;hydrochloride
Isomeric SMILESCCCCCCC@@HN.Cl
Canonical SMILESCCCCCCC(C(=O)OC)N.Cl
PubChem CID124220444

The Isomeric SMILES string confirms the (S)-configuration, while the Canonical SMILES represents the compound’s connectivity without stereochemical detail.

Physicochemical Characteristics

(S)-Methyl 2-aminohexanoate hydrochloride is a white to off-white crystalline solid with high solubility in polar solvents such as water and methanol. Its hydrochloride salt form enhances stability and shelf life compared to the free base. Spectroscopic data, including nuclear magnetic resonance (NMR) and infrared (IR) spectra, are essential for confirming purity and structure. For instance, the ¹H-NMR spectrum typically shows resonances for the methyl ester (δ ~3.7 ppm), the alpha-proton adjacent to the amine (δ ~3.2 ppm), and the hydrochloride counterion’s broad NH₃⁺ signal (δ ~8.5 ppm) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via esterification of (S)-2-aminohexanoic acid with methanol in the presence of hydrochloric acid as a catalyst. The reaction proceeds under reflux conditions to drive equilibrium toward ester formation:

(S)-2-Aminohexanoic Acid+CH₃OHHCl(S)-Methyl 2-aminohexanoate+H₂O\text{(S)-2-Aminohexanoic Acid} + \text{CH₃OH} \xrightarrow{\text{HCl}} \text{(S)-Methyl 2-aminohexanoate} + \text{H₂O}

Subsequent treatment with excess HCl yields the hydrochloride salt . Purification involves recrystallization from ethanol or aqueous methanol, achieving >95% purity as verified by high-performance liquid chromatography (HPLC) .

Industrial Manufacturing

Industrial production scales this process using continuous-flow reactors to optimize yield and reduce costs. Key parameters include:

  • Temperature: 60–80°C to balance reaction rate and byproduct formation.

  • Catalyst Concentration: 5–10% HCl by volume.

  • Reaction Time: 4–6 hours for complete conversion .

Post-synthesis, the product undergoes lyophilization to remove residual solvents, ensuring compliance with pharmaceutical-grade standards.

Applications in Pharmaceutical and Biochemical Research

Chiral Building Block

The compound’s stereochemical purity makes it indispensable in asymmetric synthesis. For example, it serves as a precursor for peptide mimetics and enzyme inhibitors, where the (S)-configuration ensures target specificity. Recent studies highlight its use in synthesizing G-protein-coupled receptor (GPCR) ligands, which require precise stereochemistry for binding affinity .

Drug Development

(S)-Methyl 2-aminohexanoate hydrochloride is a key intermediate in antiviral and anticancer agents. Modifications to its alkyl chain or amine group yield derivatives with enhanced pharmacokinetic profiles. For instance, replacing the methyl ester with a tert-butyl group improves metabolic stability in prodrug candidates .

Table 2: Comparative Analysis of Derivatives

DerivativeModificationApplication
tert-Butyl esterIncreased lipophilicityProdrug development
Cyclohexyl esterEnhanced membrane permeabilityCNS-targeted drugs
Benzyl-protected amineImproved solubilityPeptide synthesis

Biological Activity and Mechanistic Insights

Metabolic Pathways

The compound participates in amino acid metabolism, acting as a substrate for transaminases and decarboxylases. In vitro studies demonstrate its conversion to 2-oxohexanoate, a precursor for fatty acid biosynthesis .

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